molecular formula C9H14N4O2 B11103897 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine CAS No. 5740-03-4

1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine

Cat. No.: B11103897
CAS No.: 5740-03-4
M. Wt: 210.23 g/mol
InChI Key: YHPDGPCBJKDJJO-UHFFFAOYSA-N
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Description

1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a methyl and a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-4-nitro-1H-pyrazole with piperidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-4-nitro-1H-pyrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of piperidine.

    1-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzene: Similar structure but with a benzene ring instead of piperidine.

Uniqueness

1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine is unique due to the presence of both a pyrazole and a piperidine ring, which can confer distinct chemical and biological properties.

Properties

CAS No.

5740-03-4

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine

InChI

InChI=1S/C9H14N4O2/c1-7-8(13(14)15)9(11-10-7)12-5-3-2-4-6-12/h2-6H2,1H3,(H,10,11)

InChI Key

YHPDGPCBJKDJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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